

# Technical Specification & Quality Assurance Guide: (R)-1-(2-Bromophenyl)ethanamine HCl

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## Compound of Interest

Compound Name:	(R)-1-(2-Bromophenyl)ethanamine hydrochloride
CAS No.:	1187931-17-4
Cat. No.:	B591822

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## Executive Summary

(R)-1-(2-Bromophenyl)ethanamine HCl (CAS: 1187928-17-1) is a high-value chiral synthon used primarily in the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and GPCR ligands. Its utility lies in the ortho-bromo "handle," which facilitates metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) while preserving the chiral center at the benzylic position.

However, the steric congestion of the ortho-substituent and the lability of the chiral center under harsh conditions make purity critical. Low enantiomeric excess (ee) or the presence of des-bromo impurities can lead to costly downstream failures in diastereoselective synthesis. This guide establishes a "Gold Standard" specification profile to mitigate these risks.

## Part 1: Critical Quality Attributes (CQAs) & Specifications

The following specifications represent a robust acceptance criteria set for pharmaceutical-grade research and development.

## Table 1: Comprehensive Purity Specifications

Attribute	Specification	Method	Rationale
Appearance	White to off-white crystalline powder	Visual	Discoloration often indicates oxidation of the amine or presence of free bromine species.
Identification	Conforms to Structure (1H-NMR, MS)	NMR/MS	Confirms the ortho-substitution pattern and salt stoichiometry.
Chemical Purity	≥ 98.0% (Area %)	HPLC (Achiral)	High purity prevents side-reactions during metal-catalyzed couplings.
Chiral Purity	≥ 99.0% ee (Target) ≥ 98.0% ee (Limit)	Chiral HPLC	Critical for avoiding diastereomeric mixtures in subsequent steps.
Assay (Titration)	98.0% – 102.0% (dried basis)	Argentometric / Potentiometric	Confirms the HCl salt stoichiometry (1:1).
Water Content	≤ 1.0% w/w	Karl Fischer (KF)	Excess water can interfere with moisture-sensitive coupling reagents (e.g., acid chlorides, isocyanates).
Residue on Ignition	≤ 0.1%	USP <281>	Limits inorganic salts/catalyst residues from upstream synthesis.
Residual Solvents	Conform to ICH Q3C	GC-HS	Common solvents: Ethanol, IPA, Ethyl Acetate.

## Part 2: Analytical Methodologies

To ensure the specifications above are met, the following validated methodologies are recommended. These protocols are derived from standard practices for chiral phenylethylamines.

### Method A: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the (R)-enantiomer and detect the (S)-enantiomer impurity.[1]

- Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 5  $\mu$ m, 250 x 4.6 mm.
  - Rationale: These polysaccharide columns are the industry standard for separating benzylamine enantiomers via hydrogen bonding and pi-pi interactions.
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
  - Note: Diethylamine (DEA) is mandatory to suppress the ionization of the primary amine, preventing peak tailing and ensuring sharp resolution.
- Flow Rate: 1.0 mL/min.
  - Temperature: 25°C.
- Detection: UV @ 220 nm or 254 nm.
- System Suitability: Resolution ( ) between (S) and (R) enantiomers > 2.0.

### Method B: Chemical Purity (Achiral HPLC)

Objective: Detect process impurities such as des-bromo analogs or oxidation byproducts.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5  $\mu$ m, 100 x 4.6 mm.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

- Mobile Phase B: Acetonitrile.[2]
- Gradient: 5% B to 95% B over 20 minutes.
  - Rationale: A steep gradient is required to elute the hydrophobic brominated aromatics while separating early-eluting polar degradation products.

## Part 3: Impurity Profiling & Control Logic

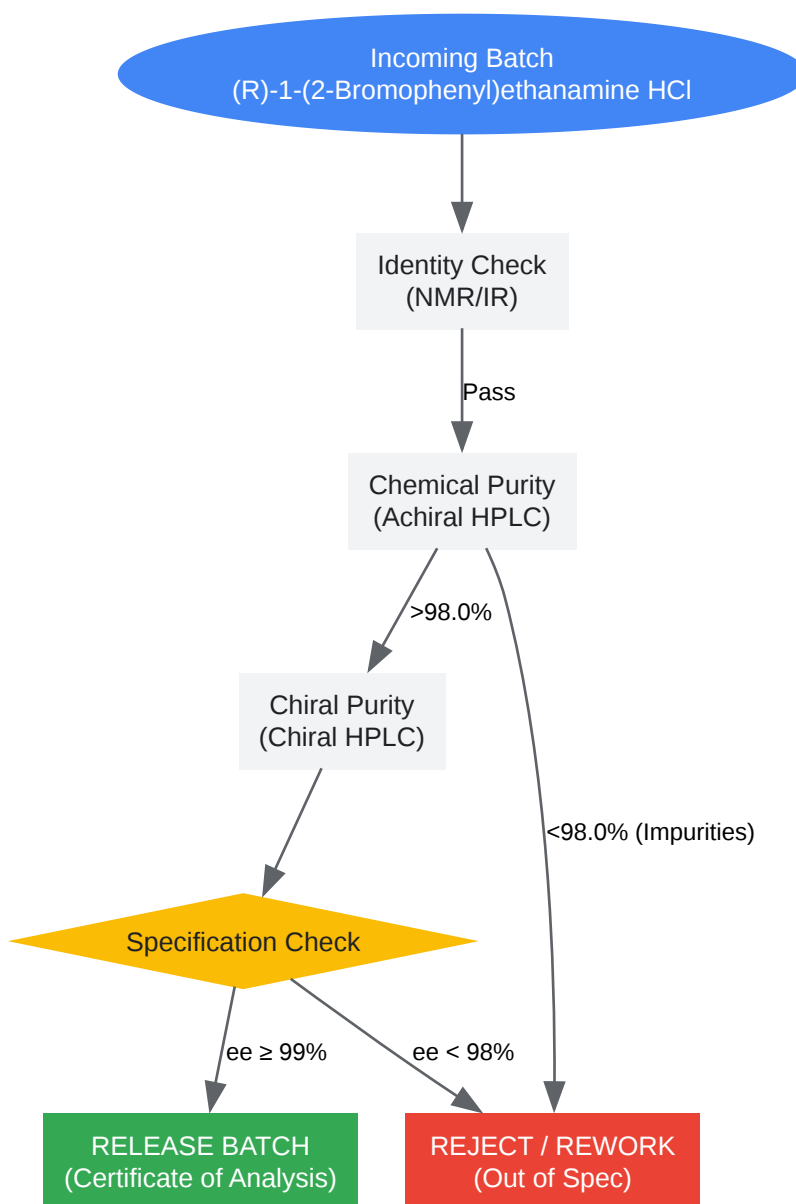
Understanding the origin of impurities allows for proactive troubleshooting. The diagram below illustrates the synthesis/degradation logic and the associated QC checkpoints.

### Impurity Pathways[3]

- Des-bromo Impurity: Originates from incomplete bromination of the starting material or hydrodehalogenation during reduction steps.
- S-Enantiomer: Originates from poor stereocontrol during asymmetric synthesis (e.g., enzymatic resolution or asymmetric hydrogenation).
- Oxidation Products: Benzylamines can oxidize to imines or acetophenones if stored improperly.

### Visualization: Quality Control Workflow

The following Graphviz diagram outlines the decision logic for batch release, emphasizing the critical "Stop/Go" gates based on Chiral and Chemical purity.



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Caption: QC Decision Tree ensuring only high-fidelity chiral building blocks enter the synthesis pipeline.

## Part 4: Handling, Stability & Safety

### Hygroscopicity & Salt Form

As a hydrochloride salt, the compound is generally stable but can be hygroscopic.

- Risk: Absorption of moisture alters the stoichiometry, leading to errors in weighing (lower effective molarity).
- Protocol: Store in a tightly sealed container with desiccant at 2-8°C. Allow the container to reach room temperature before opening to prevent condensation.

## Racemization Risk

While the HCl salt locks the amine in a protonated state (preventing inversion), the free base is susceptible to racemization if heated in the presence of strong bases or radical initiators.

- Recommendation: Always perform neutralization/free-basing immediately prior to the coupling reaction, preferably in situ, to minimize time as a free amine.

## References

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